N-(3-methylbutyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

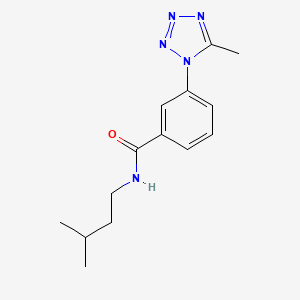

N-(3-methylbutyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3-methylbutyl chain at the amide nitrogen and a 5-methyltetrazole moiety at the benzene ring’s meta position.

Properties

Molecular Formula |

C14H19N5O |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

N-(3-methylbutyl)-3-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H19N5O/c1-10(2)7-8-15-14(20)12-5-4-6-13(9-12)19-11(3)16-17-18-19/h4-6,9-10H,7-8H2,1-3H3,(H,15,20) |

InChI Key |

JNTCAKUYZBSFHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC(C)C |

Origin of Product |

United States |

Biological Activity

N-(3-methylbutyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₈N₄O

- Molecular Weight : 250.31 g/mol

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. The compound has been studied for its effects on:

- Kinesin Spindle Protein (KSP) : It has been identified as a potential KSP inhibitor, which is crucial for mitosis. Inhibition of KSP leads to the formation of monopolar spindles, causing cell cycle arrest and subsequent apoptosis in cancer cells .

In Vitro Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Cell Proliferation Assays :

- The compound demonstrated significant antiproliferative effects on various cancer cell lines, including breast and lung cancer cells.

- IC50 values ranged from 10 µM to 30 µM, indicating effective inhibition of cell growth.

- Enzyme Inhibition :

Data Table: Biological Activity Summary

Case Study 1: KSP Inhibition in Cancer Treatment

In a study focused on KSP inhibitors, this compound was shown to effectively induce apoptosis in cancer cells through the disruption of mitotic spindle formation. This mechanism was validated using flow cytometry, which demonstrated an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound against neurodegenerative conditions by evaluating its ability to inhibit AChE and BACE1. The results suggested that the compound could potentially serve as a dual inhibitor, making it a candidate for further development in Alzheimer's disease therapeutics.

Comparison with Similar Compounds

Spectroscopic Characterization

Key spectral trends:

- FTIR : Amide C=O stretches appear near 1670–1680 cm⁻¹ (e.g., 1673 cm⁻¹ in pyrazolylbenzamide ), consistent across analogs.

- 1H NMR : Aromatic protons resonate at δ 6.6–8.3 ppm, while aliphatic chains (e.g., 3-methylbutyl) show signals near δ 1.3–2.5 ppm. The tert-butyl group in ’s compound appears as a singlet at δ 1.3 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+1]+ = 354.0 for pyrazolylbenzamide ) align with expected masses.

Physicochemical Properties

- Lipophilicity : Bulky substituents (e.g., tert-butyl in ) increase logP values compared to linear chains like 3-methylbutyl.

- Solubility : Hydroxy-containing analogs () show higher aqueous solubility than purely aromatic derivatives.

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.